
3-(3-Fluorophenyl)azetidine hydrochloride
Description
Structural Significance in Heterocyclic Chemistry
This compound is categorized within the azetidine class of heterocyclic compounds, characterized by a four-membered ring structure containing one nitrogen atom. The compound features a fluorophenyl substituent at the third position of the azetidine ring, which significantly influences its chemical behavior and biological activity. The molecular formula of this compound is C₉H₁₁ClFN, with a molecular weight of 187.64 grams per mole.
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The structural foundation of these compounds is built upon considerable ring strain, approximately 25.4 kilocalories per mole, which drives their unique reactivity patterns. This ring strain lies between that of less stable aziridines (27.7 kilocalories per mole) and more stable pyrrolidines, creating a balance that allows for both facile handling and controlled reactivity under appropriate conditions.
The four-membered heterocyclic structure of azetidines provides distinctive stereoelectronic properties compared to three-membered rings. From a stereo-electronic perspective, four-membered rings are less strained in comparison to well-known three-membered rings, with minimization of ring strain achieved through ring deformation for four-membered ring systems. This structural characteristic contributes to the unique chemical properties that distinguish azetidines from their smaller and larger ring analogs.
The hydrochloride salt form is commonly employed to enhance solubility and stability characteristics. This salt formation represents a standard approach in pharmaceutical chemistry for improving the handling properties of nitrogen-containing heterocycles, particularly those intended for further synthetic elaboration or biological evaluation.
Role of Fluorine Substitution in Azetidine Derivatives
The incorporation of fluorine atoms into nitrogen-containing heterocycles leads to dramatic changes in the molecules' physical and chemical properties. These modifications can be rationally exploited for the benefit of diverse fields such as medicinal chemistry and organocatalysis. In the case of this compound, the fluorine substitution on the phenyl ring creates unique electronic and steric effects that distinguish it from non-fluorinated analogs.
Fluorination can significantly influence the stability and reactivity of nitrogen-containing heterocycles. The highly polarized carbon-fluorine bond, when incorporated into a nitrogen heterocycle, dramatically influences the molecules' physical and chemical properties. This influence extends to conformational behavior, hydrogen bonding ability, and basicity characteristics of the resulting compounds.
The conformational effects of fluorine substitution in azetidine derivatives have been demonstrated through computational studies. Research has shown that fluorinated azetidine derivatives exhibit interesting conformational preferences based on charge-dipole interactions. In neutral azetidine molecules, the fluorine atom tends to adopt positions that minimize unfavorable interactions with the nitrogen center, while in charged derivatives, favorable charge-dipole interactions can stabilize different conformational arrangements.
Specific studies on four-membered rings have revealed that the ring pucker in azetidine derivatives can be influenced by carbon-fluorine to nitrogen charge-dipole interactions. In neutral molecules, the calculated preference is for ring puckers that place the fluorine atom far from the neutral nitrogen atom, while charged derivatives show inverted ring puckers with closer fluorine-nitrogen approaches due to favorable electrostatic interactions.
The strategic positioning of the fluorine atom at the meta position of the phenyl ring in this compound provides a balance of electronic effects without creating excessive steric hindrance. This positioning allows for electronic communication between the fluorine substituent and the azetidine nitrogen while maintaining synthetic accessibility and structural stability.
Historical Context and Research Motivations
The development and study of azetidine derivatives have evolved significantly since the early recognition of four-membered nitrogen heterocycles as important synthetic targets. The history of azetidine compounds traces back to 1907, with early investigations focusing on Schiff base reactions and cycloaddition methodologies. The systematic exploration of these compounds gained momentum with the recognition of their unique strain-driven reactivity patterns and potential applications in pharmaceutical chemistry.
Recent advances in azetidine chemistry have been driven by several key factors. The remarkable stability of azetidines compared to their three-membered aziridine counterparts, combined with their strain-driven reactivity, has made them attractive targets for synthetic chemists. This balance between stability and reactivity translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions.
The pharmaceutical industry's interest in azetidine scaffolds has been motivated by their potential to display important and diverse ranges of pharmacological activities. Compounds with the azetidine moiety have demonstrated anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, anti-obesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic activities. This broad spectrum of biological activities has positioned azetidines as valuable scaffolds in drug discovery programs.
Recent antimycobacterial research has specifically highlighted the potential of azetidine derivatives as novel therapeutic agents. Studies have demonstrated that certain azetidine compounds can kill multidrug-resistant Mycobacterium tuberculosis without detectable resistance development. These findings suggest that azetidine-based compounds may operate through previously uncharacterized mechanisms that arrest late-stage mycolic acid biosynthesis.
The synthesis of this compound and related compounds can be achieved through various synthetic routes, often starting from commercially available precursors. Optimization of these synthetic pathways has focused on achieving high yields and purity, with reported yields reaching upwards of 87% in some procedures. The development of efficient synthetic methodologies has been crucial for enabling systematic structure-activity relationship studies and advancing the understanding of how structural modifications affect biological and chemical properties.
Properties
IUPAC Name |
3-(3-fluorophenyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFIFEIYQGLWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203685-14-6 | |
Record name | Azetidine, 3-(3-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203685-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-(3-Fluorophenyl)azetidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its anticancer properties and neuroprotective effects.
This compound is synthesized through various organic reactions, often involving the fluorination of azetidine derivatives. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity. The compound's structure is characterized by a four-membered azetidine ring with a fluorophenyl substituent, which is crucial for its interaction with biological targets.
The mechanism of action for this compound involves its binding to specific enzymes and receptors, modulating their activity. The fluorine substituent increases binding affinity to certain molecular targets, which may lead to enhanced therapeutic effects. The exact pathways can vary based on the biological context in which the compound is studied.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown significant antiproliferative effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited IC50 values indicating effective inhibition of cell growth.
- PC-3 (prostate cancer) : Demonstrated cytotoxicity with promising IC50 values comparable to established chemotherapeutics.
These findings suggest that this compound may serve as a lead compound in developing new anticancer therapies.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been evaluated for neuroprotective activity . Studies indicate that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.
- AChE Inhibition : Comparable to rivastigmine, a known AChE inhibitor.
- Neuroprotective Models : Showed efficacy in models of oxidative stress related to Parkinson's disease.
Case Studies
Several case studies have examined the biological activity of azetidine derivatives, including this compound:
- Anticancer Studies : A study evaluated the compound against a panel of cancer cell lines and reported significant inhibition rates, particularly in breast and prostate cancer models.
- Neuroprotection : Research demonstrated that compounds similar to this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential as a pharmacological agent. Azetidines, including 3-(3-Fluorophenyl)azetidine, have been recognized for their role in the development of novel therapeutics due to their ability to interact with biological targets such as enzymes and receptors. For instance, azetidine derivatives have shown promise in the treatment of neurological disorders and as anti-inflammatory agents .
Case Studies
- A study highlighted the synthesis of azetidine derivatives that exhibited significant activity against various cancer cell lines. These compounds were designed to modulate specific pathways involved in tumor growth and metastasis .
- Another research focused on the use of azetidine-containing compounds in the development of selective kinase inhibitors, demonstrating their utility in targeted cancer therapies .
Organic Synthesis
Building Blocks for Complex Molecules
3-(3-Fluorophenyl)azetidine hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization reactions .
Synthesis Methods
- The compound can be synthesized through several methods, including:
- Nucleophilic Substitution Reactions: Utilizing 3-fluoroaniline as a starting material to form the azetidine ring through cyclization .
- Functionalization Techniques: Recent advancements have allowed for the direct functionalization of azetidines, enhancing their reactivity and enabling the creation of diverse derivatives .
Material Science
Development of New Materials
Research has indicated that azetidine derivatives can be utilized in material science, particularly in developing new materials with specific electronic or optical properties. The reactivity of azetidines allows them to be incorporated into polymers and other materials, potentially leading to innovative applications in electronics and photonics .
Analytical Applications
Analytical Chemistry
this compound is also employed in analytical chemistry for developing new methods to detect and quantify various substances. Its unique properties make it suitable for use in chromatographic techniques and spectroscopy .
Summary Table of Applications
Q & A
Q. What are the recommended synthetic routes for 3-(3-Fluorophenyl)azetidine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach includes:
- Step 1: Reacting 3-fluorophenylmagnesium bromide with a protected azetidine precursor (e.g., Boc-azetidine) under anhydrous THF at −78°C to form the aryl-azetidine intermediate.
- Step 2: Deprotection using HCl in dioxane to yield the hydrochloride salt.
Optimization Tips: - Use sodium hydride as a base to enhance nucleophilicity (reduces side reactions) .
- Control temperature to minimize ring-opening side reactions (common in strained azetidine systems) .
- Monitor purity via HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to confirm >95% purity .
Q. How do the physicochemical properties of this compound influence its solubility and stability in biological assays?
Methodological Answer: Key properties include:
- LogP: ~1.2 (moderate lipophilicity) due to the fluorophenyl group, enhancing membrane permeability .
- pKa: The azetidine nitrogen has a pKa of ~8.5, making it protonated at physiological pH, improving aqueous solubility as a hydrochloride salt .
Stability Considerations: - Store at −20°C under argon to prevent hydrolysis of the azetidine ring.
- In PBS (pH 7.4), conduct stability assays using LC-MS to detect degradation products (e.g., ring-opened amines) over 24 hours .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
Methodological Answer:
- Kinase Inhibition: Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM to identify targets. Fluorophenyl groups often interact with ATP-binding pockets .
- CYP450 Inhibition: Use human liver microsomes with luminescent substrates (e.g., P450-Glo™) to assess metabolic interference .
- Cellular Uptake: Radiolabel the compound with ¹⁸F (via isotopic exchange) and quantify uptake in HEK293 cells using gamma counting .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?
Methodological Answer:
- Modification Sites:
- Azetidine Ring: Introduce methyl groups at C2 to reduce ring strain and enhance metabolic stability .
- Fluorophenyl Group: Replace fluorine with chlorine to assess electronic effects on target binding (e.g., IC50 shifts in kinase assays) .
- SAR Workflow:
- Synthesize analogs via parallel chemistry (e.g., Suzuki coupling for aryl variants).
- Test in dose-response assays (e.g., pIC50 for ERK inhibition) .
- Use molecular docking (AutoDock Vina) to correlate activity with binding poses in kinase domains .
Q. What strategies identify the primary molecular targets of this compound in complex biological systems?
Methodological Answer:
- Chemical Proteomics:
- Immobilize the compound on sepharose beads via a photoaffinity linker.
- Incubate with cell lysates, crosslink with UV light, and elute bound proteins.
- Identify targets via LC-MS/MS (e.g., TIMS-TOF for high-resolution peptide mapping) .
- CRISPR Knockout: Validate hits by knocking out candidate genes (e.g., GSK3β) and assessing loss of compound activity in proliferation assays .
Q. Which orthogonal analytical techniques validate the structural integrity of this compound and its analogs?
Methodological Answer:
- NMR: Compare ¹H/¹³C spectra (DMSO-d6) to reference data. Key signals:
- Azetidine protons: δ 3.8–4.2 ppm (multiplet).
- Fluorophenyl aromatic protons: δ 6.9–7.3 ppm .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and fluorine placement (CCDC deposition recommended) .
- High-Resolution MS: Use ESI+ mode; expected [M+H]⁺ = 200.08 Da (theoretical) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., ATP concentration in kinase assays affects IC50). Reproduce results under standardized conditions (e.g., 1 mM ATP) .
- Metabolite Interference: Incubate the compound with liver microsomes, then retest metabolites (e.g., hydroxylated derivatives) in activity assays .
- Statistical Validation: Apply Grubbs’ test to identify outliers in replicate data (α = 0.05) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Azetidine Derivatives
3-(4-Chlorophenyl)azetidine Hydrochloride
- Structure : Chlorine at the para position of the phenyl ring.
- Key Differences :
- Electronic Effects : Chlorine is less electronegative than fluorine but introduces greater steric bulk.
- Biological Impact : Chlorine’s larger atomic radius may alter binding affinity in receptor targets compared to fluorine.
- Molecular Weight : Higher (C₉H₁₀ClN·HCl, ~204.1 g/mol vs. ~187.6 g/mol for the fluorinated analog) .
3-(4-Bromo-2,5-dimethoxyphenyl)azetidine Hydrochloride
- Structure : Bromine and methoxy groups at positions 4, 2, and 5 of the phenyl ring.
- Key Differences :
- Substituent Diversity : Bromine (electron-withdrawing) and methoxy (electron-donating) groups create mixed electronic effects.
- Applications : This compound was studied as a selective serotonin reuptake inhibitor (SSRI), suggesting divergent pharmacological roles compared to simpler halogenated analogs .
Fluorinated Azetidine and Pyrrolidine Derivatives
3-(4-(Trifluoromethyl)phenyl)azetidine Hydrochloride (ANT-311)
- Structure : Trifluoromethyl group at the para position.
- Synthetic Complexity: Introduction of CF₃ requires specialized reagents (e.g., boronic acids), impacting synthesis yield (21% reported for ANT-311) .
3-(3-Fluorobenzyl)azetidine Hydrochloride
- Structure : Fluorine at the meta position, but attached via a benzyl group.
- Key Differences :
3-(3-Fluorophenyl)-3-fluoropyrrolidine Hydrochloride
- Structure : Pyrrolidine (5-membered ring) vs. azetidine (4-membered ring).
- Basicity: Pyrrolidine’s larger ring has higher basicity (pKa ~10.5 vs. azetidine’s ~8.4) .
Non-Azetidine Fluorophenyl Analogs
3-Fluoro Deschloroketamine Hydrochloride
Comparative Data Table
Key Research Findings
- Electronic Effects : Fluorine’s electronegativity in 3-(3-fluorophenyl)azetidine HCl enhances dipole interactions in receptor binding compared to bulkier halogens like chlorine .
- Synthetic Challenges : Fluorinated analogs often require specialized catalysts (e.g., palladium in Suzuki couplings) or protective groups, affecting scalability .
Preparation Methods
Deoxofluorination of Hydroxylated Azetidines
Bromofluorination Followed by Ring Closure
- A multi-step sequence involves:
- Tosylation of 3-methyl-3-butenol to form a tosylate intermediate
- Substitution with sodium azide to introduce an azide group
- Reduction of the azide to amine
- Reaction with N-bromosuccinimide and triethylamine trishydrofluoride to introduce bromofluorinated intermediates
- Final ring closure by deprotonation using sodium hydride in DMF to form the 3-fluoroazetidine ring.
This method allows for selective incorporation of fluorine and is adaptable for various substituted azetidines.
Experimental Data and Yields
Mechanistic and Kinetic Considerations
- The ring closure step is facilitated by the presence of leaving groups on propane derivatives and requires precise temperature control to favor azetidine formation over side reactions.
- Fluorination via deoxofluorination is sensitive to reaction conditions to avoid over-fluorination or decomposition.
- Bromofluorination followed by ring closure involves a slow ring closure step due to the higher ring strain of azetidines compared to larger nitrogen heterocycles like pyrrolidines.
- Hydrogenolysis kinetics are influenced by catalyst loading, hydrogen pressure, and acid concentration, typically completed within 1–3 hours.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
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N-substituted azetidine synthesis + hydrogenolysis | Primary arylmethylamine + 1-bromo-3-chloropropane | Hot organic solvent, non-nucleophilic base, Pd/C catalyst, mineral acid, hydrogen gas | Scalable, well-established | Requires multiple steps, careful control of conditions |
Deoxofluorination of hydroxylated azetidines | 3-hydroxyazetidine derivatives | DAST or related reagents | Direct fluorination | Sensitive reagents, moderate yields |
Bromofluorination + ring closure | 3-methyl-3-butenol derivatives | NBS, Et3N·3HF, NaH in DMF, Pd/C hydrogenation | Efficient fluorination, versatile | Longer reaction times, moderate overall yield |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.